

Spectroscopic data of Methyl 1H-pyrazole-4-carboxylate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Methyl 1H-pyrazole-4-carboxylate

Cat. No.: B156598

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Spectroscopic Data of Methyl 1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 1H-pyrazole-4-carboxylate** ($C_5H_6N_2O_2$, CAS: 51105-90-9), a key building block in the synthesis of various pharmaceutical compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 1H-pyrazole-4-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.62	s (broad)	1H	N-H
8.09	s	2H	C3-H, C5-H
3.72	s	3H	O-CH ₃

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR Data (Estimated)

Due to the limited availability of direct experimental ¹³C NMR data for **Methyl 1H-pyrazole-4-carboxylate**, the following chemical shifts are estimated based on the closely related analog, 1-Methyl-1H-pyrazole-4-carboxylic acid.

Chemical Shift (δ) ppm	Assignment
~163	C=O (ester)
~139	C3, C5
~110	C4
~52	O-CH ₃

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for **Methyl 1H-pyrazole-4-carboxylate** based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1600-1450	Medium-Strong	C=C and C=N stretch (pyrazole ring)
~1250	Strong	C-O stretch (ester)
Broad, ~3200	Medium	N-H stretch

Mass Spectrometry (MS)

A GC-MS spectrum for **Methyl 1H-pyrazole-4-carboxylate** is available in the PubChem database (CID 9793760). The fragmentation pattern is expected to show the molecular ion peak and characteristic fragments resulting from the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

m/z	Interpretation
126	[M] ⁺ (Molecular Ion)
95	[M - OCH ₃] ⁺
67	[M - COOCH ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These represent standard protocols and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **Methyl 1H-pyrazole-4-carboxylate** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

¹H NMR Acquisition: A proton NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a few milligrams of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

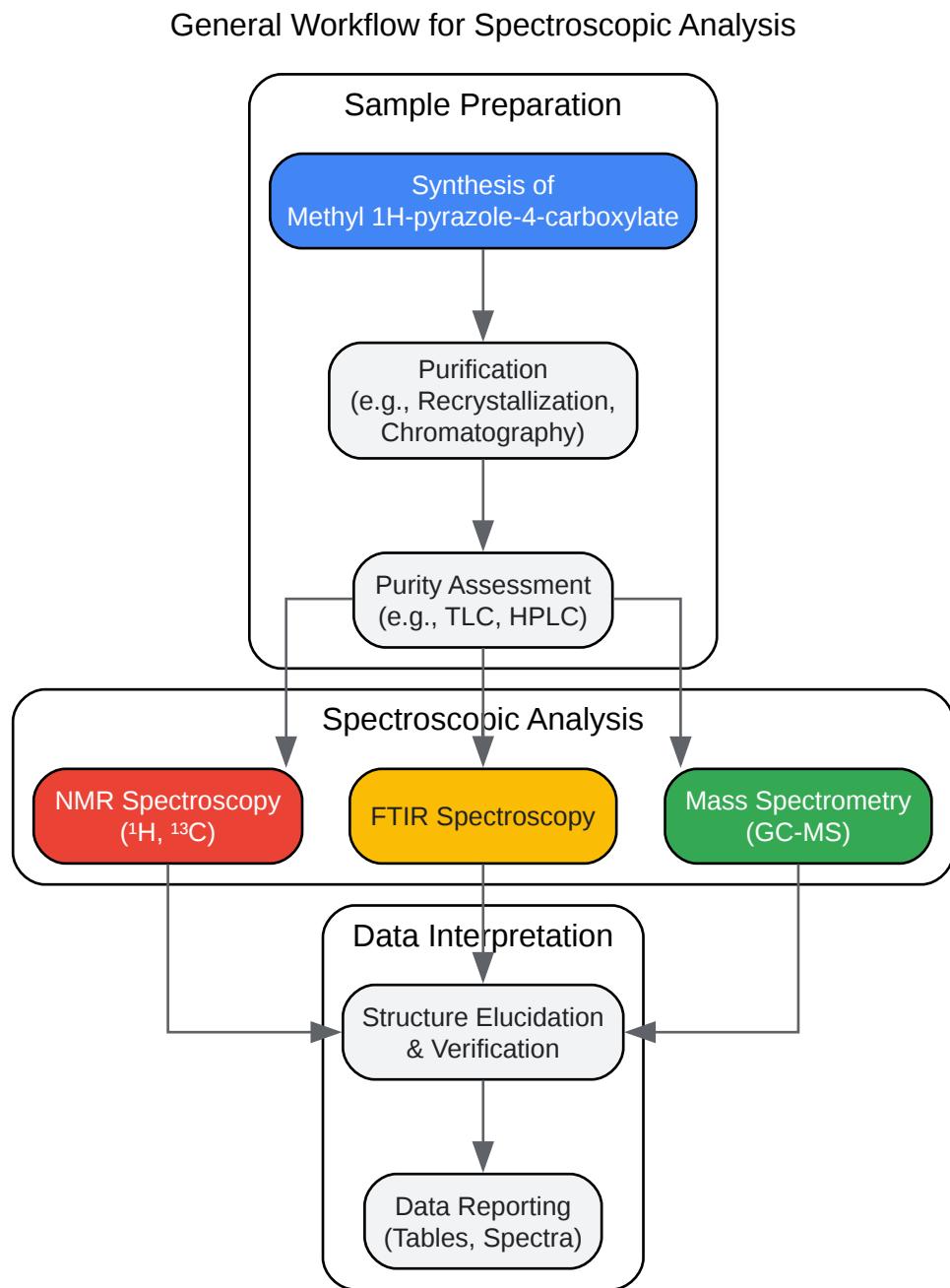
Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis: The analysis is performed on a GC system coupled to a mass spectrometer. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a mass range of m/z 40-400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 1H-pyrazole-4-carboxylate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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